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Introduction

Tyrosinase, an enzyme crucial for melanin synthesis, is a well-established tumor-associated
antigen (TAA) in melanoma. Its expression is largely restricted to melanocytes and melanoma
cells, making it an attractive target for cancer immunotherapy. This technical guide focuses on
a specific epitope of human tyrosinase, the 9-amino acid peptide spanning residues 206-214
(sequence: AFLPWHRLF). This peptide is recognized by cytotoxic T lymphocytes (CTLSs) in the
context of the Human Leukocyte Antigen (HLA)-A24 allele, an HLA type prevalent in Asian and
Caucasian populations. This document provides a comprehensive overview of the
immunobiology of the Tyrosinase (206-214) peptide, methodologies for its study, and its
application in melanoma immunotherapy.

Immunobiology of Tyrosinase (206-214)

The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, is a naturally
processed and presented epitope on the surface of melanoma cells that express both
tyrosinase and the HLA-A*2402 molecule.[1][2] This peptide is recognized by tumor-infiltrating
lymphocytes (TILs), indicating its relevance in the natural anti-tumor immune response.[1] The
recognition of this peptide by the T-cell receptor (TCR) on CD8+ CTLs triggers a signaling
cascade that leads to the destruction of the melanoma cell.
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HLA-A24 Restriction

The presentation of the Tyrosinase (206-214) peptide to T cells is restricted by the HLA-A24
allele, specifically HLA-A2402.[1][2] This restriction is a critical factor in the design of peptide-
based vaccines and T-cell therapies, as these interventions will only be effective in patients
carrying this specific HLA type. The HLA-A2402 allele is one of the most common HLA-A
alleles in many populations, making this peptide a relevant target for a significant number of

melanoma patients.[2]

Quantitative Data

While extensive research has confirmed the immunogenicity of the Tyrosinase (206-214)
peptide, specific quantitative data on its binding affinity and direct correlation with clinical
outcomes in single-peptide trials are limited in publicly available literature. The following tables
summarize available quantitative data from studies involving multi-peptide vaccines that include
the Tyrosinase (206-214) epitope.

Parameter Value Method Reference
Peptide Sequence AFLPWHRLF - [1]
o T-cell recognition
HLA Restriction HLA-A2402 [1][2]
assays

- i T2 cell stabilization
Binding to HLA-A2402  Confirmed [3]
assay

Table 1: Physicochemical and Immunological Properties of Tyrosinase (206-214)
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T-Cell
Clinical Trial ~ Vaccine Patient Response to  Clinical
- - ) ] Reference
Identifier Composition  Population Tyrosinase Outcome
(206-214)
Multi-peptide ) o
) Metastatic Not Limited
vaccine N o
NCT0001938 ) Melanoma specifically clinical
including ) o [4]
3 ) (HLA-A24 detailed for activity
Tyrosinase N _ _
positive) this peptide observed.
(206-214)
N 0.34% of
Dendritic
CD8+ cells 1 Complete
cells pulsed
] were Response, 1
with a ) )
) Metastatic tetramer- Partial
Phase | cocktail of 5 -
) Melanoma positive for Response, 1
Study peptides ) [5]
) ) (HLA-A24 tyrosinase- Stable
(Japan) including a - ) )
) positive) HLA-A24 in Disease, 6
tyrosinase _
_ one Progressive
peptide for ) )
responding Disease
HLA-A24 _
patient.
Vaccination Induction of ]
) ] ] 1 mixed
with various tyrosinase-
] ] Stage IV ] response, 2
Phase Il Trial  tyrosinase reactive T [4]
) Melanoma ] stable
peptides + cells in 4 of )
] disease.
GM-CSF 18 patients.

Table 2: Summary of Clinical Trials Involving Tyrosinase Peptides

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the immunogenicity and

efficacy of the Tyrosinase (206-214) peptide. The following sections provide protocols for key

experiments.

Interferon-gamma (IFN-y) ELISpot Assay
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The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-
secreting T cells at the single-cell level.

Principle: Peripheral blood mononuclear cells (PBMCs) from a patient are stimulated with the
Tyrosinase (206-214) peptide. If the patient has T cells that recognize this peptide, they will be
activated and secrete IFN-y. The secreted IFN-y is captured by antibodies coated on the
surface of a microplate well. A second, enzyme-linked antibody is then used to detect the
captured IFN-y, resulting in the formation of a colored spot for each IFN-y-secreting cell.

Protocol:

e Plate Coating:

o Pre-wet a 96-well PVDF plate with 35% ethanol for 1 minute.

o Wash the plate three times with sterile phosphate-buffered saline (PBS).

o Coat the wells with a capture antibody specific for human IFN-y (e.g., 1-D1K) at a
concentration of 15 pg/mL in sterile PBS.

o Incubate the plate overnight at 4°C.

e Cell Preparation and Stimulation:

o Isolate PBMCs from patient blood using Ficoll-Paque density gradient centrifugation.

o Wash the cells and resuspend them in complete RPMI-1640 medium.

o Wash the coated plate five times with sterile PBS.

o Block the plate with complete RPMI-1640 medium for at least 30 minutes at room
temperature.

o Add the Tyrosinase (206-214) peptide to the appropriate wells at a final concentration of
10 pg/mL.

o Add the PBMC suspension to the wells at a density of 2 x 10"5 cells/well.
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o Include positive (e.g., phytohemagglutinin) and negative (no peptide) controls.

o Incubate the plate for 18-48 hours at 37°C in a humidified incubator with 5% CO2.

» Detection and Development:

o

Wash the plate five times with PBS.

o Add a biotinylated detection antibody specific for human IFN-y (e.g., 7-B6-1-biotin) at 1
pg/mL in PBS with 0.5% fetal calf serum (FCS).

o Incubate for 2 hours at room temperature.

o Wash the plate five times with PBS.

o Add Streptavidin-Alkaline Phosphatase (ALP) diluted 1:1000 in PBS with 0.5% FCS.

o Incubate for 1 hour at room temperature.

o Wash the plate five times with PBS.

o Add a substrate solution (e.g., BCIP/NBT-plus) and allow spots to develop (5-30 minutes).
o Stop the reaction by washing thoroughly with tap water.

o Allow the plate to dry and count the spots using an ELISpot reader.

Chromium-51 (**Cr) Release Cytotoxicity Assay

This assay measures the ability of CTLs to lyse target cells presenting the Tyrosinase (206-
214) peptide.

Principle: Target cells (e.g., HLA-A24 positive melanoma cell line or peptide-pulsed T2 cells)
are labeled with radioactive >1Cr. These labeled target cells are then co-cultured with effector T
cells. If the T cells recognize and kill the target cells, the >1Cr is released into the supernatant.
The amount of radioactivity in the supernatant is proportional to the number of lysed cells.

Protocol:
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o Target Cell Labeling:

(¢]

Harvest target cells and resuspend them in culture medium.

[¢]

Incubate the cells with 50-100 pCi of Naz2°1CrOa for 1-2 hours at 37°C.

[¢]

Wash the labeled cells three times with culture medium to remove unincorporated >1Cr.

[e]

Resuspend the cells at a concentration of 1 x 1075 cells/mL.

e Co-culture:

[¢]

Plate the labeled target cells in a 96-well round-bottom plate at 1 x 10"4 cells/well.

[¢]

Add effector T cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

[e]

Include control wells for spontaneous release (target cells with medium only) and
maximum release (target cells with a detergent like Triton X-100).

[e]

Incubate the plate for 4-6 hours at 37°C.
e Measurement of >!Cr Release:

o Centrifuge the plate at 200 x g for 5 minutes.

o Carefully collect a portion of the supernatant from each well.

o Measure the radioactivity in the supernatant using a gamma counter.
» Calculation of Specific Lysis:

o Calculate the percentage of specific lysis using the following formula: % Specific Lysis =
[(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous
Release)] x 100

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the recognition of the Tyrosinase (206-
214) antigen is essential for a deeper understanding. The following diagrams, generated using
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the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

TCR Signaling Pathway upon Tyrosinase (206-214)-HLA-A24 Recognition
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Caption: TCR signaling cascade initiated by the recognition of the Tyrosinase (206-214)

peptide presented by HLA-A24.
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Caption: A generalized workflow for the discovery, validation, and clinical development of a
melanoma antigen peptide.

Conclusion

The human Tyrosinase (206-214) peptide is a promising target for the development of
immunotherapies for HLA-A24 positive melanoma patients. Its recognition by tumor-infiltrating
lymphocytes highlights its in vivo relevance. While challenges remain in optimizing vaccine
efficacy and demonstrating a direct correlation between the response to this single peptide and
clinical outcomes in large patient cohorts, ongoing research into combination therapies and
improved vaccine adjuvants holds promise. The experimental protocols and workflows detailed
in this guide provide a framework for researchers and drug development professionals to
further investigate and harness the therapeutic potential of this important melanoma antigen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [Tyrosinase (206-214), Human: A Melanoma-Associated
Antigen for Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b066410#tyrosinase-206-214-human-as-a-melanoma-
antigen]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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